molecular formula C24H26N4O5 B11225795 Ethyl 7-cyclopropyl-1-methyl-3-{2-[methyl(3-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate

Ethyl 7-cyclopropyl-1-methyl-3-{2-[methyl(3-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate

Cat. No.: B11225795
M. Wt: 450.5 g/mol
InChI Key: VBZILNDVCLFSIC-UHFFFAOYSA-N
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Description

ETHYL 7-CYCLOPROPYL-1-METHYL-3-{[METHYL(3-METHYLPHENYL)CARBAMOYL]METHYL}-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrido[2,3-d]pyrimidine core, which is a fused heterocyclic system, and various functional groups that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 7-CYCLOPROPYL-1-METHYL-3-{[METHYL(3-METHYLPHENYL)CARBAMOYL]METHYL}-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials, followed by cyclization and functional group modifications. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be cost-effective and scalable, ensuring consistent quality and compliance with regulatory standards. Advanced techniques such as automated synthesis and real-time monitoring are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

ETHYL 7-CYCLOPROPYL-1-METHYL-3-{[METHYL(3-METHYLPHENYL)CARBAMOYL]METHYL}-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

ETHYL 7-CYCLOPROPYL-1-METHYL-3-{[METHYL(3-METHYLPHENYL)CARBAMOYL]METHYL}-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 7-CYCLOPROPYL-1-METHYL-3-{[METHYL(3-METHYLPHENYL)CARBAMOYL]METHYL}-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential and therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    Pyrido[2,3-d]pyrimidine derivatives: These compounds share a similar core structure but differ in their functional groups and biological activities.

    Indole derivatives: Known for their diverse biological activities, indole derivatives have some structural similarities with pyrido[2,3-d]pyrimidines.

Uniqueness

ETHYL 7-CYCLOPROPYL-1-METHYL-3-{[METHYL(3-METHYLPHENYL)CARBAMOYL]METHYL}-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE is unique due to its specific functional groups and the resulting chemical properties. Its distinct structure allows for unique interactions with biological targets, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C24H26N4O5

Molecular Weight

450.5 g/mol

IUPAC Name

ethyl 7-cyclopropyl-3-[2-(N,3-dimethylanilino)-2-oxoethyl]-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidine-5-carboxylate

InChI

InChI=1S/C24H26N4O5/c1-5-33-23(31)17-12-18(15-9-10-15)25-21-20(17)22(30)28(24(32)27(21)4)13-19(29)26(3)16-8-6-7-14(2)11-16/h6-8,11-12,15H,5,9-10,13H2,1-4H3

InChI Key

VBZILNDVCLFSIC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=NC2=C1C(=O)N(C(=O)N2C)CC(=O)N(C)C3=CC=CC(=C3)C)C4CC4

Origin of Product

United States

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